An In-depth Technical Guide to 2-Bromo-5-nitrothiazole: Properties, Reactivity, and Applications in Synthetic Chemistry
An In-depth Technical Guide to 2-Bromo-5-nitrothiazole: Properties, Reactivity, and Applications in Synthetic Chemistry
Foreword: The Strategic Value of a Heterocyclic Workhorse
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount. It is not merely about the atoms and bonds but about the latent potential encoded within a molecule's structure—potential for diversification, for introducing complexity, and for accessing novel chemical space. 2-Bromo-5-nitrothiazole is a quintessential example of such a strategic molecule. At first glance, it is a simple substituted heterocycle. However, a deeper analysis reveals a highly versatile and reactive scaffold, engineered by the interplay of its constituent functional groups. The thiazole core, a privileged structure in numerous bioactive compounds, is activated by a potent electron-withdrawing nitro group and armed with a bromine atom—an excellent leaving group for two of the most powerful reaction classes in the synthetic chemist's arsenal: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide provides an in-depth exploration of 2-Bromo-5-nitrothiazole, moving beyond a simple recitation of facts to a functional understanding of its properties, reactivity, and profound utility for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
2-Bromo-5-nitrothiazole is a five-membered heterocyclic compound that serves as a critical intermediate in the synthesis of more complex molecules.[1][2] Its structure is defined by a thiazole ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position.
1.1. Chemical Structure & Identifiers
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IUPAC Name: 2-bromo-5-nitro-1,3-thiazole[3]
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Molecular Formula: C₃HBrN₂O₂S[1]
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SMILES: C1=C(SC(=N1)Br)[O-][3]
1.2. Physicochemical Data Summary
The compound typically presents as a light yellow to brown crystalline powder.[2][5] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder/crystal | [1][2] |
| Melting Point | 85-91 °C (decomposes) | [1][4] |
| Boiling Point | 289.7 °C (Predicted) | [2][5] |
| Solubility | Slightly soluble in water | [2][5] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Store at room temperature or 2–8 °C under inert gas | [1][5] |
1.3. Spectroscopic Signature
Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra, are publicly available and serve as the primary means of identification and quality control. Authoritative data can be accessed through databases such as PubChem and the NIST Chemistry WebBook.[3][6] This availability is crucial for verifying the integrity of the material before its use in sensitive, multi-step syntheses.
Electronic Structure and Chemical Reactivity
The reactivity of 2-Bromo-5-nitrothiazole is dominated by the electronic properties of its thiazole ring, which is heavily influenced by the two substituents. The potent electron-withdrawing nature of the 5-nitro group significantly acidifies the proton at the 4-position and, more importantly, renders the carbon atoms of the ring highly electrophilic. This electronic deficit is key to its utility.
The C2 position, bonded to the bromine atom, is particularly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the ring's sulfur and nitrogen atoms and the powerful nitro group. The bromine atom serves as an excellent leaving group, facilitating Nucleophilic Aromatic Substitution (SₙAr) reactions.[5] Concurrently, the carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. Lastly, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening up another avenue for derivatization.
Caption: Key reaction pathways for 2-Bromo-5-nitrothiazole.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Secondary Amines
This reaction is a cornerstone of this compound's utility, allowing for the direct introduction of nitrogen-based functional groups. The choice of a secondary amine, such as morpholine, is illustrative.
-
Causality: The reaction proceeds because the electron-deficient thiazole ring is highly susceptible to attack by the electron-rich amine nucleophile. The departure of the bromide leaving group is thermodynamically favorable as it restores the aromaticity of the ring.[7] A polar aprotic solvent like DMF or DMSO is chosen to solvate the charged intermediate (Meisenheimer complex), thereby lowering the activation energy. A mild base is often included to scavenge the HBr formed, driving the reaction to completion.
-
Materials & Reagents:
-
2-Bromo-5-nitrothiazole (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification glassware
-
-
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-nitrothiazole (e.g., 209 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). The use of water precipitates inorganic salts and allows for efficient extraction of the organic product.
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-amino-substituted product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, crucial for synthesizing biaryl structures prevalent in pharmaceuticals.[8]
-
Causality: The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle involves three key steps: (i) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the thiazole, (ii) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (iii) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9] The base is critical for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[10]
Caption: A step-by-step workflow for the Suzuki coupling protocol.
-
Materials & Reagents:
-
2-Bromo-5-nitrothiazole (1.0 eq.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask or sealed vial, inert atmosphere setup
-
-
Step-by-Step Methodology:
-
Setup: In a Schlenk flask, combine 2-Bromo-5-nitrothiazole (209 mg, 1.0 mmol), the arylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 3.1. The resulting product will be the 2-aryl-5-nitrothiazole derivative.
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Protocol 3: Selective Reduction of the Nitro Group
Converting the nitro group to an amine (e.g., 2-bromo-5-aminothiazole) unlocks a new set of possible reactions, such as amide bond formation or diazotization.
-
Causality: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it risks causing hydrodebromination (loss of the bromine atom).[11] Therefore, a chemoselective chemical reduction is preferred. Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice as it is highly effective for reducing aromatic nitro groups while leaving aryl halides intact.[12] The reaction proceeds through a series of single-electron transfers from the metal.
-
Materials & Reagents:
-
2-Bromo-5-nitrothiazole (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Step-by-Step Methodology:
-
Setup: Dissolve 2-Bromo-5-nitrothiazole (209 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol). If the reaction is sluggish, a small amount of concentrated HCl can be added to accelerate it.
-
Reaction: Stir the mixture at room temperature or warm gently to 50 °C. The reaction is often complete within 1-3 hours, indicated by the disappearance of the yellow color and confirmed by TLC.
-
Workup: Quench the reaction by pouring it over ice. Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8. This step is crucial and often results in the precipitation of tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude 2-bromo-5-aminothiazole can be purified by column chromatography or recrystallization.
-
Applications in Drug Discovery and Agrochemicals
The true value of 2-Bromo-5-nitrothiazole lies in its application as a versatile intermediate.[1][13]
-
Pharmaceutical Development: It is a key building block for synthesizing a wide range of biologically active molecules, particularly antimicrobial agents.[1] The nitrothiazole moiety is a known pharmacophore found in drugs like Nitazoxanide. The ability to easily modify the 2-position via SₙAr or Suzuki coupling allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like monoamine oxidase and cholinesterase.[14]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[1][2] Its derivatives are effective against various plant pathogens, contributing to crop protection and yield enhancement.[1]
-
Material Science: There is emerging interest in using this and similar compounds in the development of novel materials for electronics and coatings.[1]
Safety and Handling
As a laboratory chemical, 2-Bromo-5-nitrothiazole must be handled with appropriate precautions.
-
Hazard Identification: It is classified as hazardous, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][15]
-
Recommended PPE: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses.[4][16] A dust mask is recommended when handling the solid powder.[16]
-
Storage & Disposal: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5] Dispose of waste in accordance with local, state, and federal regulations.
References
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2-Bromo-5-nitrothiazole. LookChem. [Link]
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2-Bromo-5-nitrothiazole (CID 18211). PubChem, National Center for Biotechnology Information. [Link]
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Safety data sheet according to 1907/2006/EC, Article 31. Thor. [Link]
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Reduction of nitro group in the presence of a nitrile. Reddit r/chemistry. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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2-bromo-5-nitrothiazole (C3HBrN2O2S). PubChemLite. [Link]
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Thiazole, 2-bromo-5-nitro-. NIST Chemistry WebBook. [Link]
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Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Suzuki reaction. Wikipedia. [Link]
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What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Reduction of Nitro Groups. YouTube. [Link]
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Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
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THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Science Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
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2-Bromo-5-nitroaniline (CID 82607). PubChem, National Center for Biotechnology Information. [Link]
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